molecular formula C10H11ClO5S B2579190 Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate CAS No. 18944-99-5

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate

Cat. No.: B2579190
CAS No.: 18944-99-5
M. Wt: 278.7
InChI Key: KEEBPHZBDNEOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate is an organic compound with the molecular formula C10H11ClO5S. It is a derivative of benzoic acid and is characterized by the presence of a chlorosulfonyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate can be synthesized through several methods. One common method involves the reaction of 2-(chlorosulfonyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.

    Oxidation Reactions: Aldehydes or acids derived from the oxidation of the methoxy group.

    Reduction Reactions: Sulfonamides or other reduced derivatives of the chlorosulfonyl group.

Scientific Research Applications

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxy group can undergo metabolic transformations, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the methoxy group on the benzene ring.

    Methyl 2-(chlorosulfonyl)benzoate: Similar but with different substitution patterns on the benzene ring.

Uniqueness

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate is unique due to the presence of both the chlorosulfonyl and methoxy groups, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

methyl 2-(2-chlorosulfonyl-5-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBPHZBDNEOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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